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Compound of Interest

Compound Name: 1-Butylpiperazin-2-one

Cat. No.: B1290433

Spectroscopic Data of 1-Butylpiperazin-2-one: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-
Butylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug
development. Due to the limited availability of directly published experimental data for this
specific molecule, this document presents a comprehensive analysis based on established
spectroscopic principles and data from structurally analogous compounds. The information
herein is intended to serve as a valuable reference for the identification, characterization, and
quality control of 1-Butylpiperazin-2-one.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-Butylpiperazin-2-one. These predictions are
derived from the analysis of similar structures, including N-substituted piperazinones, N-
alkylated piperazines, and cyclic amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The predicted *H NMR spectrum of 1-Butylpiperazin-2-one in a
deuterated solvent such as CDCIs would exhibit distinct signals corresponding to the protons of
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the butyl group and the piperazinone ring.

Table 1: Predicted *H NMR Chemical Shifts for 1-Butylpiperazin-2-one

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
H-3 ~3.3-35 t 2H
H-5 ~2.8-3.0 t 2H
H-6 ~3.1-3.3 S 2H
Butyl-Ha ~2.4-26 t 2H
Butyl-HB ~1.4-1.6 m 2H
Butyl-Hy ~1.2-1.4 m 2H
Butyl-Ho ~0.9 t 3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity: s =
singlet, t = triplet, m = multiplet.

13C NMR (Carbon-13 NMR): The predicted 13C NMR spectrum will show six distinct signals
corresponding to the inequivalent carbon atoms in 1-Butylpiperazin-2-one.

Table 2: Predicted 3C NMR Chemical Shifts for 1-Butylpiperazin-2-one
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Carbon Atom Predicted Chemical Shift (ppm)
C-2 (C=0) ~170 - 175

C-3 ~45 - 50

C-5 ~50 - 55

C-6 ~55 - 60

Butyl-Ca ~50-55

Butyl-Cp ~28 - 32

Butyl-Cy ~19 - 23

Butyl-C3 ~13-15

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 1-Butylpiperazin-2-one is expected to show characteristic absorption
bands for the amide carbonyl group and the various C-H and C-N bonds within the molecule.

Table 3: Predicted IR Absorption Frequencies for 1-Butylpiperazin-2-one

. Predicted Absorption .
Functional Group 5 ( 1 Intensity
ange (cm~

C=0 (Amide I) 1650 - 1680 Strong
C-H (Aliphatic) 2850 - 2960 Strong
C-N Stretch 1100 - 1250 Medium
CHz2 Bend 1450 - 1470 Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-Butylpiperazin-2-one is expected to
produce a molecular ion peak and several characteristic fragment ions resulting from the
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cleavage of the butyl group and the piperazinone ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 1-Butylpiperazin-2-one

lon Predicted m/z Description
[M]* 156 Molecular lon
[M-CHs]* 141 Loss of a methyl radical
[M-CzHs]* 127 Loss of an ethyl radical
[M-C3H7]* 113 Loss of a propyl radical

Loss of the butyl radical
[M-CaHo]* 99 ) ) )
(piperazin-2-one cation)

CaHo™ 57 Butyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. Specific parameters may need to be optimized based on the instrumentation
and sample characteristics.

NMR Spectroscopy

» Sample Preparation: Dissolve approximately 10-20 mg of 1-Butylpiperazin-2-one in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClsz, D20, DMSO-ds). The solution should be
clear and free of particulate matter.

o Data Acquisition:

o H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical
parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain
a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
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relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small
amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and
pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the
sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first
recorded and automatically subtracted from the sample spectrum. The data is typically
collected over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small
amount of the sample is placed in a capillary tube and heated to volatilize it into the ion

source.

lonization: Electron lonization (EIl) is a common method for small organic molecules. The
vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.[1][2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like 1-Butylpiperazin-2-one.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-
Butylpiperazin-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
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nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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